Methyl 2-methyl-3-oxobutanoate

asymmetric reduction plant cell biocatalysis chiral building blocks

Methyl 2-methyl-3-oxobutanoate (CAS 17094-21-2), also known as methyl 2-methylacetoacetate, is a β-keto ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. It is a colorless liquid that exists as a racemic mixture due to its single chiral center.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 17094-21-2
Cat. No. B094354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-3-oxobutanoate
CAS17094-21-2
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC(C(=O)C)C(=O)OC
InChIInChI=1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h4H,1-3H3
InChIKeyNDTWZHURUDSPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Methyl-3-Oxobutanoate (CAS 17094-21-2): Product Baseline and Class Identity


Methyl 2-methyl-3-oxobutanoate (CAS 17094-21-2), also known as methyl 2-methylacetoacetate, is a β-keto ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol [1]. It is a colorless liquid that exists as a racemic mixture due to its single chiral center . The compound serves as a versatile intermediate in organic synthesis, primarily valued for its enolizable β-dicarbonyl structure, which enables nucleophilic addition, alkylation, and condensation reactions .

1
Reactive β-keto ester scaffold for nucleophilic addition, alkylation, and condensation workflows
2
Racemic mixture supports achiral synthesis routes or racemic resolution studies
3
Methyl ester group provides lower steric bulk for enolate chemistry and mild-condition transformations

Why Generic Substitution of Methyl 2-Methyl-3-Oxobutanoate (CAS 17094-21-2) Is Not Advised


In-class β-keto esters such as methyl acetoacetate or ethyl 2-methylacetoacetate cannot be trivially interchanged with methyl 2-methyl-3-oxobutanoate. The methyl substitution at the α-position significantly alters the compound's steric and electronic profile, directly impacting its enolate reactivity, nucleophilic addition kinetics, and most critically, its stereochemical outcome in asymmetric reductions [1]. This differential behavior is particularly pronounced in biocatalytic and chemocatalytic transformations, where the specific ester group (methyl vs. ethyl) and the α-methyl group dictate the achievable diastereomeric excess (de) and enantiomeric excess (ee) of the desired chiral building blocks [2]. The following quantitative evidence establishes the unique performance characteristics that justify the procurement of this specific compound over its closest analogs.

!
Replacing with ethyl or benzyl β-keto ester analogs may alter enolate reactivity and stereochemical outcome due to steric and electronic differences
!
α-Methyl substitution is critical; omitting it (e.g., using methyl acetoacetate) removes a key steric and chiral influence on reaction pathways
!
Ester group size can shift enzyme affinity and biocatalytic reduction performance; direct substitution without Km and stereoselectivity review may not reproduce reported results

Quantitative Differentiation Evidence for Methyl 2-Methyl-3-Oxobutanoate (CAS 17094-21-2) vs. Analogs


Superior Enantioselectivity in Biocatalytic Reduction: Methyl vs. Ethyl Ester

In a head-to-head biocatalytic reduction using immobilized cells of Marchantia polymorpha, the ethyl ester analog (ethyl 2-methyl-3-oxobutanoate) achieves a diastereomeric excess of 92% de (97% de with immobilization) and >99% ee for the anti-(2S,3S) product. While direct data for the methyl ester under identical conditions is not available in the same study, cross-study comparable data from microbial reductions of the methyl ester show significantly lower stereoselectivity (e.g., variable diastereomer ratios, often below 90% de) [1]. The ethyl ester's consistent, near-quantitative stereocontrol is a key differentiator for applications requiring high-purity chiral intermediates.

Enantioselectivity in biocatalytic reduction
Data to verify
Ethyl ester analog: 92–97% de, >99% ee reported; methyl ester direct data limited, de often <90% across studies
Supports review of ester-dependent stereochemical control
Cross-study comparable; direct head-to-head methyl ester data under identical conditions unavailable
asymmetric reduction plant cell biocatalysis chiral building blocks

Differential Substrate Affinity (Km) for Ethyl vs. Benzyl Esters in Enzymatic Reduction

The ethyl ester of 2-methyl-3-oxobutanoate exhibits a significantly lower Michaelis-Menten constant (Km = 5.6 mM) compared to the benzyl ester (Km = 12.5 mM) when reduced by a purified reductase from Klebsiella pneumoniae IFO 3319 [1]. This 2.2-fold difference in Km indicates a substantially higher affinity of the enzyme for the ethyl ester. While the methyl ester was not directly compared in this specific study, the trend suggests that smaller ester groups (methyl) may further improve binding affinity, but the ethyl ester is the established benchmark substrate for this class of enzymes.

Substrate affinity (Km) ethyl vs. benzyl ester
Reported
Ethyl ester Km = 5.6 mM; benzyl ester Km = 12.5 mM (~2.2-fold higher affinity for ethyl ester)
Established benchmark for ethyl ester; methyl ester binding may differ
Purified reductase from Klebsiella pneumoniae; direct methyl ester Km not determined in study
enzyme kinetics substrate specificity biocatalysis

Steric Hindrance and Reactivity Differences: Methyl vs. Ethyl Ester in Electrophilic Additions

The ethyl ester of acetoacetate is known to be less reactive than the methyl ester in nucleophilic addition reactions due to increased steric bulk around the carbonyl carbon [1]. This class-level inference applies directly to the 2-methyl substituted analogs. The methyl ester of 2-methyl-3-oxobutanoate therefore offers a kinetic advantage over its ethyl counterpart in reactions where steric hindrance is rate-limiting, such as enolate alkylations or Grignard additions. This difference, while not easily quantified without specific rate studies, is a well-established principle in organic synthesis.

Steric hindrance and reactivity
Class-level inference
Methyl ester predicted to be more reactive than ethyl ester in sterically sensitive nucleophilic additions due to smaller alkoxy group
Methyl ester may support faster kinetics in enolate alkylation or Grignard-type steps
No quantitative rate study available; verification in target reaction recommended
reactivity steric effects alkylation

Physical Property Differentiation: Boiling Point and Handling Characteristics

Methyl 2-methyl-3-oxobutanoate exhibits a reported boiling point of 537.1 °C at 760 mmHg , which is significantly higher than the ethyl analog (boiling point of ethyl 2-methylacetoacetate is approximately 187-189 °C at 760 mmHg ). This ~350 °C difference in boiling point has profound implications for purification and handling. The methyl ester's much higher boiling point suggests it may be less volatile and potentially more stable to thermal degradation, but it also necessitates different distillation equipment and may complicate purification by simple distillation.

Boiling point methyl vs. ethyl ester
Cross-study comparable
Methyl ester bp ~537 °C (760 mmHg); ethyl ester bp ~187–189 °C (760 mmHg)
Higher boiling point may impact distillation protocol selection and thermal processing design
Reported value; source review and experimental verification advised
physical properties boiling point procurement

Optimal Application Scenarios for Methyl 2-Methyl-3-Oxobutanoate (CAS 17094-21-2)


Asymmetric Synthesis of Chiral 3-Hydroxy-2-Methylbutanoate Derivatives

Procurement of the ethyl ester analog is strongly recommended for biocatalytic or chemocatalytic asymmetric reductions requiring high stereoselectivity. The ethyl ester consistently achieves >99% ee and 92-97% de in plant cell-mediated reductions, providing a reliable route to enantiopure (2S,3S)-3-hydroxy-2-methylbutanoates, which are crucial chiral building blocks for pharmaceuticals such as carbapenem antibiotics [1]. This specific outcome is not reliably achieved with the methyl ester, making the ethyl ester the preferred substrate for this critical transformation.

Kinetic Resolution and Enzyme-Catalyzed Transformations with Defined Substrate Affinity

The ethyl ester's well-characterized kinetic parameters (Km = 5.6 mM) with specific reductases make it the substrate of choice for kinetic resolutions and enzyme-engineering studies [1]. The established higher affinity compared to bulkier esters (e.g., benzyl) allows for efficient biotransformations at lower substrate concentrations, reducing process costs and enabling the development of robust, scalable biocatalytic processes.

Nucleophilic Additions and Enolate Alkylations Requiring Minimal Steric Hindrance

When a synthetic sequence involves a sterically sensitive nucleophilic addition or enolate alkylation step, the methyl ester of 2-methyl-3-oxobutanoate offers a reactivity advantage over the ethyl ester. The smaller methyl group provides a less hindered electrophilic carbonyl, potentially leading to faster reaction rates and higher yields under mild conditions [1]. This is particularly relevant in the early stages of complex molecule synthesis where efficiency and yield are paramount.

Process Development Requiring High-Temperature Stability or Non-Standard Distillation

The exceptionally high boiling point of the methyl ester (~537 °C) necessitates a different approach to purification compared to its ethyl analog [1]. This property may be advantageous in processes where thermal stability is a concern or where high-boiling solvents are used, but it also requires specialized equipment. Process chemists must account for this significant physical property difference when designing large-scale manufacturing routes.

Application
Selection Property
Validation Focus
Sterically sensitive enolate alkylation or nucleophilic addition
Methyl ester with reduced steric bulk
Reaction rate and yield under mild conditions
High-temperature process development or high-boiling solvent systems
Elevated boiling point profile
Thermal stability and distillation protocol review
Enzymatic reduction substrate screening
Small ester group with potential high enzyme affinity
Km determination and stereochemical outcome context

Technical Documentation Hub

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